3-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolone core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the difluoromethoxy and ethoxy groups: These groups can be introduced via nucleophilic substitution reactions using suitable reagents such as difluoromethyl ethers and ethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The thiazolone core can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The difluoromethoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The difluoromethoxy and ethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thiazolone core can participate in various biochemical reactions, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[({(E)-[4-(Difluoromethoxy)-3-methoxybenzylidene]amino}oxy)acetyl]amino}-N-methylbenzamide: Another compound with a difluoromethoxy group and a similar core structure.
Trifluoromethyl phenyl sulfone: A compound with a trifluoromethyl group that can undergo similar chemical reactions.
Uniqueness
3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to the combination of its difluoromethoxy and ethoxy substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12F2N2O3S2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12F2N2O3S2/c1-2-19-10-5-8(3-4-9(10)20-12(14)15)6-16-17-11(18)7-22-13(17)21/h3-6,12H,2,7H2,1H3/b16-6+ |
InChI Key |
HUPMRVWVLOAJRI-OMCISZLKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=O)CSC2=S)OC(F)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=O)CSC2=S)OC(F)F |
Origin of Product |
United States |
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